1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one
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Overview
Description
1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the benzofuran ring, along with an ethanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenols and bromoalkynes in a palladium-catalyzed C-H bond functionalization reaction . Another approach involves free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the cyclohexyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to induce apoptosis in cancer cells through caspase-dependent pathways . Additionally, tubulin has been identified as a molecular target for certain benzofuran derivatives, leading to the inhibition of cell division .
Comparison with Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one: This compound shares a similar core structure but lacks the cyclohexyl group.
2-(5-Methoxy-2-methyl-2,3-dihydrobenzo[b]furan-6-yl)-1-methylethylamine: Another benzofuran derivative with different substituents.
Uniqueness: 1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzofuran derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
62380-64-7 |
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Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-(5-cyclohexyl-3-methyl-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C17H20O2/c1-11-15-10-14(13-6-4-3-5-7-13)8-9-16(15)19-17(11)12(2)18/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
UIMFVDUTBCSHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)C3CCCCC3)C(=O)C |
Origin of Product |
United States |
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